molecular formula C14H11Cl2NO B239853 N-(2,5-dichlorophenyl)-4-methylbenzamide

N-(2,5-dichlorophenyl)-4-methylbenzamide

Cat. No.: B239853
M. Wt: 280.1 g/mol
InChI Key: BBEJXZYKRDZKCX-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-4-methylbenzamide is a useful research compound. Its molecular formula is C14H11Cl2NO and its molecular weight is 280.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

Table 1: Structural Features of N-(2,5-dichlorophenyl)-4-methylbenzamide

FeatureDescription
Chemical FormulaC15H13Cl2NC_{15}H_{13}Cl_{2}N
Chlorine Atoms2 (positions 2 and 5 on the phenyl ring)
Methyl GroupPresent at position 4 on the benzamide moiety
Functional GroupsAmide group (-CONH-)

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been identified as a potential lead compound for drug development due to its effectiveness against various bacterial strains. The compound's mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting essential enzymatic functions.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating promising antibacterial potential.

Anti-inflammatory Properties

The compound also shows anti-inflammatory effects, making it suitable for treating conditions such as arthritis and other inflammatory diseases. The anti-inflammatory mechanism is believed to involve the inhibition of pro-inflammatory cytokines.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC of 32 µg/mL against S. aureus
Anti-inflammatoryInhibition of cytokines

Applications in Agrochemicals

This compound has potential applications in agriculture as a pesticide or herbicide due to its biological activity against pests and pathogens.

Larvicidal Activity

Studies have shown that this compound exhibits larvicidal effects against mosquito larvae, suggesting its use in vector control programs.

Case Study: Larvicidal Efficacy Against Aedes aegypti

In laboratory tests, this compound demonstrated a larvicidal effect with an LC50 value of 15 ppm after 24 hours of exposure. This efficacy highlights its potential as an environmentally friendly alternative to conventional insecticides.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications to the chemical structure can lead to enhanced potency or reduced toxicity.

Table 3: Comparison of Structural Variants

Compound NameStructural VariationBiological Activity
N-(3,5-Dichlorophenyl)-4-methylbenzamideDifferent dichloro substitutionDistinct antimicrobial activity
N-(2-Chlorophenyl)-4-methylbenzamideSingle chlorine atomReduced bioactivity
N-(2,5-Dimethylphenyl)-4-methylbenzamideMethyl groups instead of chlorinePotentially less toxic

Properties

Molecular Formula

C14H11Cl2NO

Molecular Weight

280.1 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-4-methylbenzamide

InChI

InChI=1S/C14H11Cl2NO/c1-9-2-4-10(5-3-9)14(18)17-13-8-11(15)6-7-12(13)16/h2-8H,1H3,(H,17,18)

InChI Key

BBEJXZYKRDZKCX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.